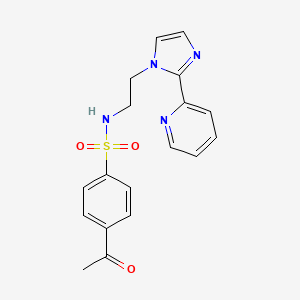
1-methyl-2-oxo-N-(1-(thiophen-2-yl)cyclopentyl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2-oxo-N-(1-(thiophen-2-yl)cyclopentyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H18N2O2S and its molecular weight is 302.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
Heterocyclic Derivative Syntheses : Research has explored the catalytic reactions of various yn-1-ones to produce dihydropyridinone and tetrahydropyridinedione derivatives under oxidative carbonylation conditions. These compounds have potential applications in medicinal chemistry due to their structural diversity and biological activity (Bacchi et al., 2005).
Novel Triazine Derivatives : The unexpected formation of (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives during an aza-Wittig reaction highlights the versatility of dihydropyridine chemistry in creating complex molecules with potential for drug development (Okawa et al., 1997).
Potential Applications
Anticonvulsant Enaminones : Crystal structure analysis of anticonvulsant enaminones, including dihydropyridine derivatives, demonstrates their significance in drug design for neurological disorders (Kubicki et al., 2000).
Antitubercular Activity : Dihydropyridine derivatives have shown significant activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents against tuberculosis (Iman et al., 2015).
Antioxidant Activity : Research on the antioxidant properties of various pyrrolidine-3-carboxylic acid derivatives underscores the utility of dihydropyridine scaffolds in developing compounds with potential antioxidative benefits (Tumosienė et al., 2019).
Eigenschaften
IUPAC Name |
1-methyl-2-oxo-N-(1-thiophen-2-ylcyclopentyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-18-10-4-6-12(15(18)20)14(19)17-16(8-2-3-9-16)13-7-5-11-21-13/h4-7,10-11H,2-3,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYODOMYSOQYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2956052.png)






![4-Benzyl-4-azaspiro[2.5]octan-7-amine](/img/structure/B2956061.png)
![N-(2-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2956063.png)




![N-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2956074.png)
